

# Application Notes and Protocols for Electroplating Techniques Using Chromic Acid Baths

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## Compound of Interest

Compound Name: *Chromic chromate*

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This document provides a detailed overview of electroplating techniques utilizing chromic acid baths, a widely employed method for depositing a layer of chromium onto a substrate. These protocols and notes are intended to guide researchers and professionals in understanding and implementing this process for decorative, corrosion-resistant, and functional hard chromium coatings.

## Introduction to Chromic Acid Electroplating

Chromium electroplating is a process that uses an electrical current to reduce dissolved chromium ions in a chromic acid solution, depositing a thin, cohesive layer of chromium metal onto a conductive object.[1] The resulting chromium layer can be decorative, provide significant corrosion protection, enhance surface hardness, and facilitate cleaning.[2] The primary constituent of these plating baths is chromium trioxide ( $\text{CrO}_3$ ), which forms chromic acid when dissolved in water.[3] Sulfuric acid is a critical catalyst in this process.[4]

The two main applications of chromic acid electroplating are:

- **Decorative Chromium Plating:** A very thin layer of chromium (typically 0.05 to 0.5  $\mu\text{m}$ ) is deposited over a layer of bright nickel.[2] This provides a durable, aesthetically pleasing, mirror-like finish commonly seen on automotive parts, tools, and kitchen utensils.[2][5]

- **Hard Chromium Plating:** A thicker layer of chromium (ranging from 10 to 500  $\mu\text{m}$ ) is applied directly to the base metal, usually steel.<sup>[5][6]</sup> This process imparts exceptional hardness, wear resistance, and a low coefficient of friction, making it ideal for industrial applications such as hydraulic cylinders, piston rings, and industrial rolls.<sup>[5][7]</sup>

## Chemistry of Chromic Acid Baths

The electrochemistry of chromic acid baths is complex. The primary components are hexavalent chromium ( $\text{Cr}^{6+}$ ), supplied by chromic acid ( $\text{CrO}_3$ ), and a catalyst, most commonly sulfate ions ( $\text{SO}_4^{2-}$ ) from sulfuric acid.<sup>[7][8]</sup> The chromic acid is the sole source of the chromium metal that is deposited.<sup>[4]</sup>

During electroplating, a direct current is passed through the solution. The part to be plated acts as the cathode (negative electrode), and insoluble lead-tin alloy anodes are typically used as the positive electrode.<sup>[3][7]</sup> At the cathode, hexavalent chromium ions are reduced to metallic chromium ( $\text{Cr}^0$ ). However, this process is inefficient, with a significant portion of the electrical energy being consumed by the evolution of hydrogen gas.<sup>[7]</sup> A byproduct of the cathodic reaction is the formation of trivalent chromium ( $\text{Cr}^{3+}$ ).<sup>[7][8]</sup>

The anodes play a crucial role in reoxidizing the trivalent chromium back to the hexavalent state, maintaining the chemical balance of the bath.<sup>[7][9]</sup> An optimal concentration of trivalent chromium, typically around 1-2% of the chromic acid concentration, is actually beneficial for the plating process.<sup>[7][8][10]</sup> However, excessive levels of trivalent chromium can lead to plating defects such as reduced throwing power, slower plating rates, and pitting.<sup>[7][8]</sup>

## Data Presentation: Bath Compositions and Operating Parameters

The successful deposition of chromium is highly dependent on the precise control of bath composition and operating parameters. The following tables summarize typical quantitative data for different types of chromic acid plating baths.

### Table 1: Decorative Chromium Plating Parameters

Parameter	Optimum Value	Range
Chromic Acid ( $\text{CrO}_3$ )	30.0 oz/gal (225 g/L)	20-50 oz/gal (150-375 g/L)[11]
Sulfate ( $\text{SO}_4^{2-}$ )	0.25 oz/gal (1.875 g/L)	-
Chromic Acid to Sulfate Ratio	120:1	100:1 to 150:1[11]
Temperature	110 °F (43 °C)	90-120 °F (32-49 °C)[11]
Current Density	300 ASF (32 ASI)	10-575 ASF (1.1-62 ASI)[11]
Trivalent Chromium ( $\text{Cr}^{3+}$ )	1% of Hexavalent Cr	0.70-1.40% of Hexavalent Cr[11]
Metallic Contaminants	< 5.0 g/L	-
Chloride	< 20 ppm	-

**Table 2: Hard Chromium Plating Parameters (Conventional Sulfate Bath)**

Parameter	Typical Value	Range
Chromic Acid ( $\text{CrO}_3$ )	20-35 oz/gal (150-263 g/L)[7]	25-50 oz/gal (187-375 g/L)[3]
Sulfate ( $\text{SO}_4^{2-}$ )	0.13-0.23 oz/gal (1-1.73 g/L)[7]	-
Chromic Acid to Sulfate Ratio	155:1[7]	125:1 to 200:1[7]
Temperature	-	120-150 °F (49-65 °C)[2][12]
Current Density	-	23.3-101.1 A/dm <sup>2</sup> (1.5-6.5 ASI) [9]
Anode to Cathode Ratio	-	1:1 to 2:1[7]

**Table 3: Hard Chromium Plating Parameters (Fluoride Co-catalyst Bath)**

Parameter	Typical Value
Chromic Acid ( $\text{CrO}_3$ )	20-35 oz/gal (150-263 g/L)[8]
Chromic Acid to Sulfate Ratio	180:1 to 190:1[8]
Fluoride	0.2-0.35 oz/gal (1.5-2.63 g/L)[8]

## Experimental Protocols

The following protocols outline the key steps for successful chromium electroplating.

### Protocol 1: Surface Preparation

Proper surface preparation is critical to ensure strong adhesion of the chromium deposit.[13]

- Mechanical Cleaning: Remove any scale, rust, or surface defects by methods such as abrasive blasting or precision grinding to achieve the desired surface profile.[14]
- Chemical Cleaning:
  - Alkaline Degreasing: Immerse the part in an alkaline cleaning solution at 140-180°F (60-82°C) to remove oils and greases.[14]
  - Electrocleaning: Use a reversed polarity electrocleaner to remove any remaining invisible contaminants.[14]
- Rinsing: Thoroughly rinse the part with clean water after each cleaning step to prevent drag-in of contaminants to subsequent baths.
- Acid Activation (Etching): Immerse the part in a 5-10% solution of hydrochloric or sulfuric acid to remove oxides and activate the surface.[14] For some alloys, specific etching solutions like those containing ferric chloride may be necessary.[2]
- Final Rinsing: A final rinse is performed before placing the part in the plating bath.

### Protocol 2: Decorative Chromium Electroplating

- Nickel Plating: Deposit a layer of bright nickel onto the prepared substrate. This underlying layer provides the brightness and contributes significantly to the corrosion resistance.[2]
- Rinsing: Thoroughly rinse the nickel-plated part. Inadequate rinsing can lead to poor chromium coverage.[15]
- Chromium Plating:
  - Immerse the part in the decorative chromium plating bath (see Table 1 for parameters).
  - Apply the specified direct current for a short duration to achieve the desired thickness (typically 0.13 to 0.25  $\mu\text{m}$ ).[2]
- Rinsing: Perform a series of rinses to remove the chromic acid solution from the part.
- Drying: Dry the part thoroughly.

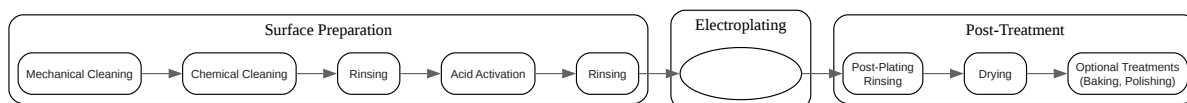
## Protocol 3: Hard Chromium Electroplating

- Masking (Optional): If only specific areas of the part are to be plated, mask the other areas with a suitable stop-off lacquer or tape.
- Reverse Etching: In some cases, an in-tank reverse etch is performed by reversing the current in the chromic acid bath. This etches the surface to promote adhesion.[2] However, to avoid contaminating the plating bath, it is often better to perform this step in a separate chromic acid solution without the catalyst.[12]
- Chromium Plating:
  - Immerse the prepared part into the hard chromium plating bath (see Table 2 or 3 for parameters). Allow the part to reach the bath temperature.[2]
  - Apply the specified direct current. Plating times can be lengthy, depending on the required thickness. A typical plating rate is around 25  $\mu\text{m}$  (0.001 inches) per hour.[2]
- Rinsing: Thoroughly rinse the part to remove all traces of the plating solution.
- Post-Plating Treatment (Optional):

- Baking: For high-strength steels, baking at a specific temperature for a set duration may be necessary to relieve hydrogen embrittlement.
- Grinding/Polishing: The hard chromium deposit can be ground or polished to achieve the final desired dimensions and surface finish.

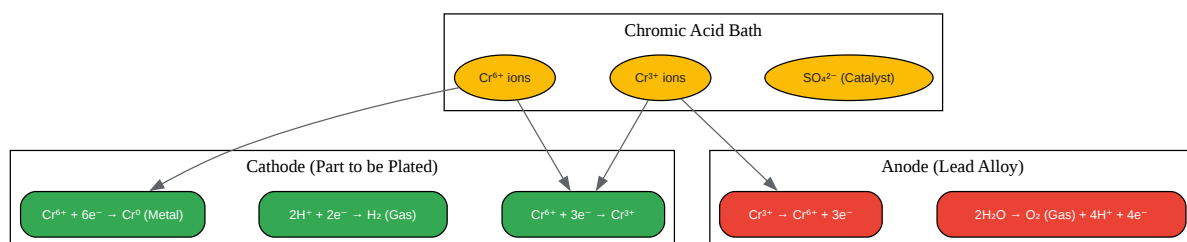
## Visualizations

The following diagrams illustrate key aspects of the chromic acid electroplating process.



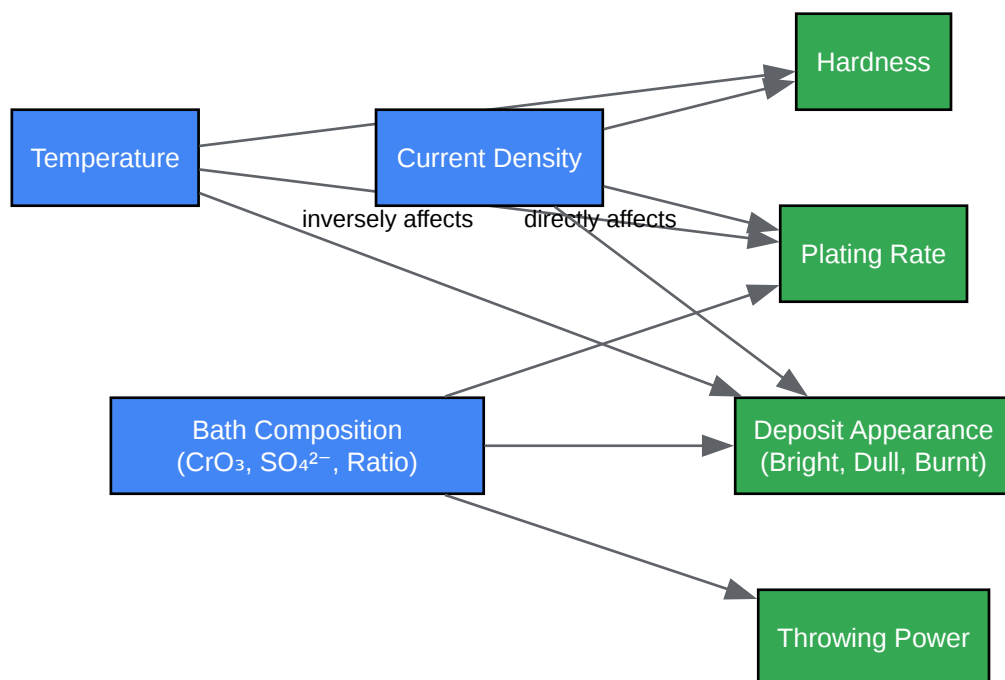
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Caption: General workflow for chromic acid electroplating.



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Caption: Key electrochemical reactions in a chromic acid bath.



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